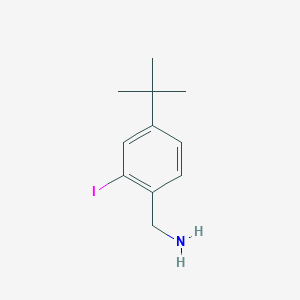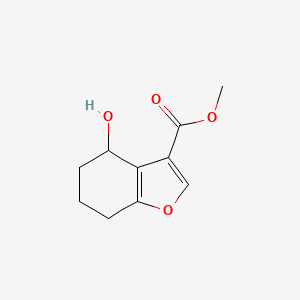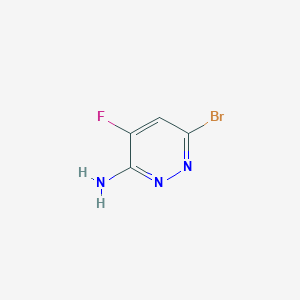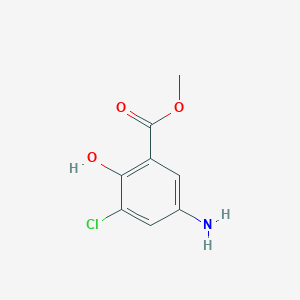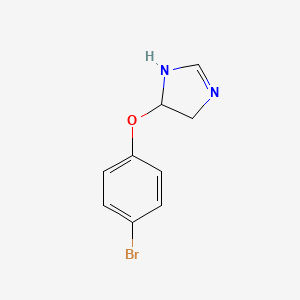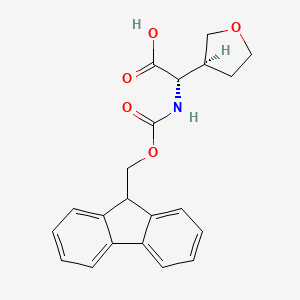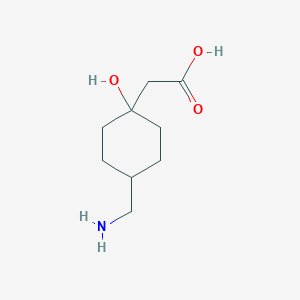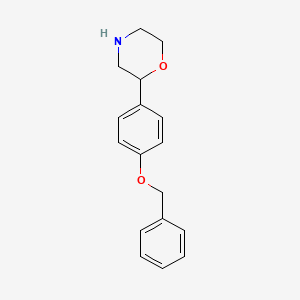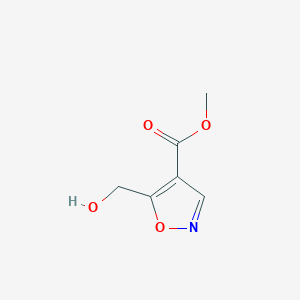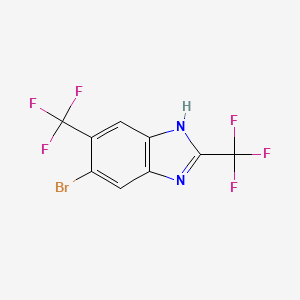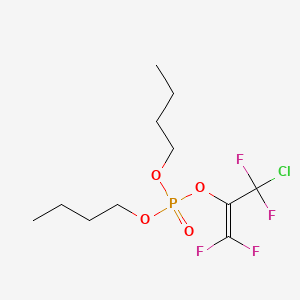
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester is a chemical compound with the molecular formula C11H18ClF4O4P. This compound is known for its unique structure, which includes both fluorine and chlorine atoms, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester typically involves the reaction of 3-chloro-1,1,3,3-tetrafluoroprop-1-ene with dibutyl phosphate. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored and controlled to maintain the desired reaction conditions, ensuring consistent quality and high yield. Advanced purification techniques are employed to remove any impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of phosphoric acid derivatives, while substitution reactions can produce a variety of substituted esters .
Aplicaciones Científicas De Investigación
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Mecanismo De Acción
The mechanism by which phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its fluorine and chlorine atoms play a crucial role in these interactions, enhancing the compound’s reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, dibutyl 1-(chlorodifluoromethyl)-2,2-difluoroethenyl ester
- Phosphoric acid, 2-chloro-1-methylethyl bis (3-chloropropyl) ester
Uniqueness
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester stands out due to its unique combination of fluorine and chlorine atoms, which imparts distinct chemical properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry .
Propiedades
Número CAS |
73972-74-4 |
|---|---|
Fórmula molecular |
C11H18ClF4O4P |
Peso molecular |
356.68 g/mol |
Nombre IUPAC |
dibutyl (3-chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl) phosphate |
InChI |
InChI=1S/C11H18ClF4O4P/c1-3-5-7-18-21(17,19-8-6-4-2)20-9(10(13)14)11(12,15)16/h3-8H2,1-2H3 |
Clave InChI |
WCUPOZAWCODDFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(OCCCC)OC(=C(F)F)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
